

# Translating SDI-118: A Comparative Guide from Preclinical Promise to Clinical Potential

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SDI-118   |           |
| Cat. No.:            | B12373101 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

**SDI-118**, a novel synaptic vesicle glycoprotein 2A (SV2A) modulator, has emerged as a promising candidate for addressing cognitive impairment in a range of neurological and psychiatric disorders. This guide provides a comprehensive comparison of the available preclinical and clinical data for **SDI-118**, offering insights into its therapeutic potential and developmental trajectory.

# Preclinical Foundation: Evidence of Pro-Cognitive Efficacy

While specific quantitative data from preclinical studies are not publicly available in detail, reports consistently indicate that **SDI-118** demonstrates cognitive-enhancing effects in various animal models of cognitive deficit.[1][2][3] Unlike other SV2A ligands such as levetiracetam and brivaracetam, which are primarily known for their anti-convulsant properties, **SDI-118** was specifically developed to be "pro-cognitive" without anti-epileptic activity.[4] This distinct profile suggests a novel mechanism of action that positively modulates synaptic function to improve cognitive processes.

Key Preclinical Highlights:

• Cognitive Enhancement: Demonstrated efficacy in rodent models of cognitive impairment.[1] [2][3]



- Target Engagement: Shows high affinity and selectivity for the SV2A receptor.[1]
- Differentiated Profile: Lacks the anti-convulsant effects of other SV2A modulators.[4]

## Clinical Translation: First-in-Human and Phase I Studies

The clinical development of **SDI-118** has progressed through a series of Phase I studies, primarily focused on evaluating its safety, tolerability, pharmacokinetics, and target engagement in healthy volunteers.

## First-in-Human (FIH) Single Ascending Dose (SAD) Study (NCT05486195)

This initial study laid the groundwork for further clinical investigation, establishing a favorable safety and pharmacokinetic profile for **SDI-118**.[1][2][5]

Table 1: Summary of Key Findings from the FIH Single Ascending Dose Study

| Parameter               | Key Findings                                                                                                                                                                    |
|-------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Safety & Tolerability   | Single oral doses up to 80 mg were well-tolerated. The most frequently reported adverse events were mild and transient, including dizziness, hypersomnia, and somnolence.[1][2] |
| Pharmacokinetics (PK)   | SDI-118 displayed a linear pharmacokinetic profile, with dose-proportional increases in exposure. It is suitable for once-daily dosing.[1]                                      |
| Target Engagement (PET) | Positron Emission Tomography (PET) imaging demonstrated a clear, dose-dependent engagement of the SV2A target in the brain.  High levels of SV2A occupancy were achieved.  [5]  |
| Food Effect             | No significant food effect was observed on the pharmacokinetics of SDI-118.                                                                                                     |



#### **Subsequent Phase I Studies**

Following the successful FIH study, additional Phase I trials were conducted to further explore the safety and pharmacodynamic effects of **SDI-118**.

- Multiple Ascending Dose (MAD) Study: A study evaluating multiple doses over 14 days in both young and elderly participants demonstrated that SDI-118 was safe and well-tolerated with repeated dosing.[6]
- Electroencephalogram (EEG) Study: A single-dose crossover study investigated the effects of **SDI-118** on brain activity. The results showed a unique profile of changes in quantitative EEG, consistent with its novel mechanism of action.[6]

# Experimental Protocols Preclinical Models of Cognitive Enhancement (General Protocols)

While the specific protocols for **SDI-118** are not detailed in the available literature, standard behavioral assays for assessing cognitive function in rodents were likely employed. These include:

- Novel Object Recognition (NOR) Test: This test assesses learning and memory by measuring the animal's innate preference to explore a novel object over a familiar one.
- Morris Water Maze (MWM): This test evaluates spatial learning and memory by requiring the animal to find a hidden platform in a pool of water, using distal cues for navigation.

## First-in-Human Clinical Trial (NCT05486195) Methodology

This was a randomized, double-blind, placebo-controlled, single ascending dose study in healthy male subjects.[1] Key aspects of the protocol included:

 Dose Escalation: Subjects received single oral doses of SDI-118 across a range of escalating doses (up to 80 mg) or a placebo.[1]



- Safety Monitoring: Comprehensive safety and tolerability assessments were conducted throughout the study.[1]
- Pharmacokinetic Sampling: Blood samples were collected at various time points to determine the pharmacokinetic profile of SDI-118.[1]
- PET Imaging: A subset of subjects underwent PET scans with an SV2A-specific ligand to measure target occupancy in the brain at different dose levels.[1]

### **Mechanism of Action and Signaling Pathway**

**SDI-118** exerts its pro-cognitive effects by modulating the function of synaptic vesicle glycoprotein 2A (SV2A).[1] SV2A is a transmembrane protein located on synaptic vesicles and is crucial for the regulation of neurotransmitter release. By binding to SV2A, **SDI-118** is thought to positively modulate its function, leading to enhanced synaptic efficiency and improved communication between neurons.

While the precise downstream signaling cascade of **SDI-118** is still under investigation, the modulation of SV2A is expected to influence the intricate process of synaptic transmission.



Click to download full resolution via product page

Caption: Proposed mechanism of action for **SDI-118**.

#### Conclusion

The translational journey of **SDI-118** from preclinical models to early clinical trials highlights its potential as a novel therapeutic for cognitive impairment. The consistent demonstration of procognitive effects in animals, coupled with a favorable safety, tolerability, and target engagement



profile in humans, provides a strong rationale for its continued development. Future clinical studies in patient populations will be crucial to fully elucidate the therapeutic efficacy of this promising SV2A modulator.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SDI-118, a novel procognitive SV2A modulator: First-in-human randomized controlled trial including PET/fMRI assessment of target engagement PMC [pmc.ncbi.nlm.nih.gov]
- 2. SDI-118, a novel procognitive SV2A modulator: First-in-human randomized controlled trial including PET/fMRI assessment of target engagement PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syndesi Therapeutics announces initiation of Phase I study of novel SV2A modulator, SDI-118, in development for the treatment of cognitive impairment — Fountain Healthcare Partners [fh-partners.com]
- 4. Syndesi Therapeutics progresses development of SDI-118 for cognitive impairment and expands its series A financing | VIVES fund [vivesfund.com]
- 5. SDI-118, a novel procognitive SV2A modulator: First-in-human randomized controlled trial including PET/fMRI assessment ... [ouci.dntb.gov.ua]
- 6. Syndesi Therapeutics announces commencement of dosing in clinical trial of SDI-118 in elderly subjects with cognitive impairment Fountain Healthcare Partners [fh-partners.com]
- To cite this document: BenchChem. [Translating SDI-118: A Comparative Guide from Preclinical Promise to Clinical Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373101#translational-studies-comparing-preclinical-and-clinical-data-for-sdi-118]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com